2-Bromopyridine hydrobromide

Description

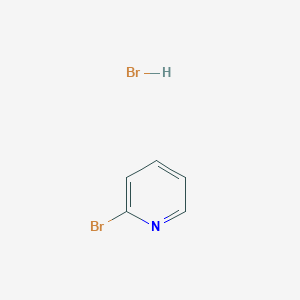

2-Bromopyridine hydrobromide (CAS RN: 206860-49-3) is a hydrobromide salt derived from 2-bromopyridine. Its molecular formula is C₅H₄BrNO·HBr, with a molecular weight of 254.90 g/mol . This compound is commercially available in high purity (>95.0%) and is widely utilized as a reagent in organic synthesis, particularly in the preparation of heterocyclic scaffolds for pharmaceuticals and agrochemicals . Its structure combines the reactivity of the bromopyridine moiety with the stability imparted by the hydrobromide counterion, making it suitable for nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

2-bromopyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.BrH/c6-5-3-1-2-4-7-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCGLYYANKVUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634069 | |

| Record name | 2-Bromopyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42981-41-9 | |

| Record name | NSC129710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridine hydrobromide can be synthesized from 2-aminopyridine via a diazotization-bromination reaction. The process involves the following steps:

Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.

Bromination: The diazonium salt is then reacted with hydrobromic acid (HBr) and bromine (Br₂) to yield this compound

Industrial Production Methods: In industrial settings, the Craig diazotization-bromination technique is often employed. This method involves the use of hydrobromic acid, sulfuric acid (H₂SO₄), and bromine in specific molar ratios to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form pyridine N-oxide derivatives.

Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi and Suzuki coupling reactions, to form C-C and C-N bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium dithionite or sodium sulfide with sodium hydroxide.

Oxidation: Suitable peracids.

Cross-Coupling: Palladium catalysts and organometallic reagents

Major Products:

2-Lithiopyridine: Formed by reaction with butyllithium.

Pyrithione: Formed by oxidation followed by substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents

2-Bromopyridine hydrobromide has been studied for its potential as a precursor in the synthesis of antimicrobial agents. For instance, derivatives of bromopyridines have shown efficacy against bacterial strains, making them valuable in drug development .

Anticancer Compounds

Research indicates that compounds derived from 2-bromopyridine can inhibit cancer cell proliferation. These compounds are synthesized through reactions involving this compound, which acts as a building block for more complex molecules targeting cancer pathways .

Neuroprotective Agents

Recent studies highlight the neuroprotective properties of certain bromopyridine derivatives. These compounds are synthesized from this compound and have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses .

Agrochemical Applications

Pesticides and Herbicides

this compound serves as a key intermediate in the synthesis of various pesticides and herbicides. Its derivatives are designed to target specific pests while minimizing environmental impact . The compound's ability to form stable complexes with metal ions enhances its application in developing effective agrochemicals.

Synthetic Applications

Building Blocks for Heterocycles

The compound is widely used as a synthon for synthesizing heterocyclic compounds. It participates in reactions such as cross-coupling and nucleophilic substitutions, enabling the formation of diverse heteroaromatic systems .

Catalysis

In catalytic processes, this compound has been employed to facilitate reactions involving palladium and other transition metals. This application is crucial in developing new materials with enhanced properties for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-bromopyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be readily substituted by other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, its ability to form C-C and C-N bonds through cross-coupling reactions makes it a crucial reagent in the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromopyridine hydrobromide with five analogous bromopyridine derivatives:

Notes:

- The molecular formula for 2-(Bromomethyl)-5-fluoropyridine hydrobromide in is listed as H₂O, likely an error. The assumed formula is based on structural similarity .

- 2-Bromo-3-hydroxypyridine (CAS 6602-32-0, C₅H₄BrNO) is excluded due to its hydroxyl group, which significantly alters reactivity compared to hydrobromide salts .

Reactivity and Catalytic Behavior

- This compound : In Pd-catalyzed formylation reactions, 2-bromopyridine derivatives are less reactive than aryl bromides due to catalyst deactivation via dimer formation post oxidative addition .

- 2-Bromo-3-methylpyridine : The methyl group slightly enhances electron density, improving oxidative addition in cross-coupling reactions compared to unsubstituted 2-bromopyridine .

- 3-(2-Bromoacetyl)pyridine Hydrobromide : The acetyl group facilitates nucleophilic attacks, enabling efficient synthesis of ketone-based pharmacophores .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.